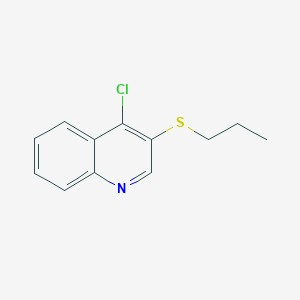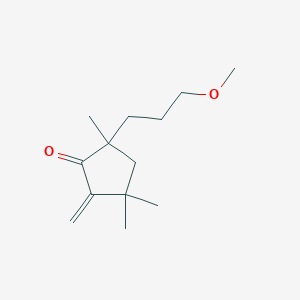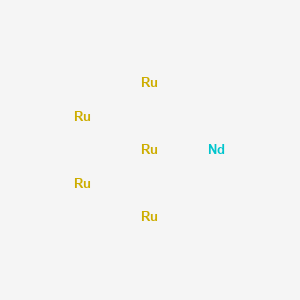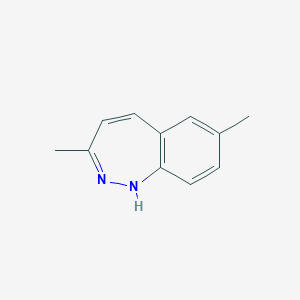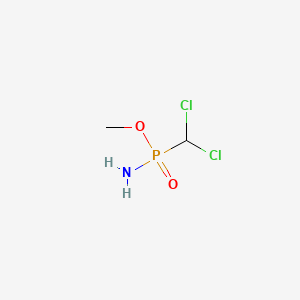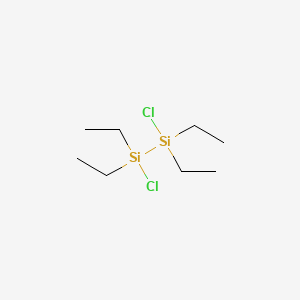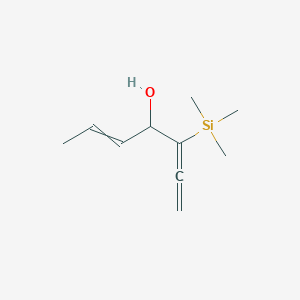
3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol is an organic compound with the molecular formula C10H18OSi . This compound features a heptatriene backbone with a hydroxyl group at the fourth position and a trimethylsilyl group at the third position. It is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol typically involves the reaction of heptatriene derivatives with trimethylsilyl reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Scientific Research Applications
3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the trimethylsilyl group can influence the compound’s reactivity and stability. The pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Cycloheptatriene: A related compound with a similar heptatriene backbone but lacking the trimethylsilyl and hydroxyl groups.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Uniqueness: 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol is unique due to the presence of both a trimethylsilyl group and a hydroxyl group, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
87655-77-4 |
|---|---|
Molecular Formula |
C10H18OSi |
Molecular Weight |
182.33 g/mol |
InChI |
InChI=1S/C10H18OSi/c1-6-8-9(11)10(7-2)12(3,4)5/h6,8-9,11H,2H2,1,3-5H3 |
InChI Key |
ODQOMMRZYHBBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(=C=C)[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


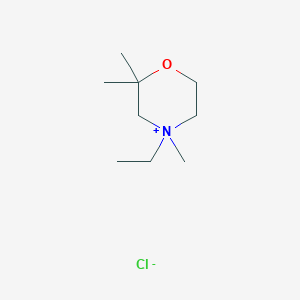
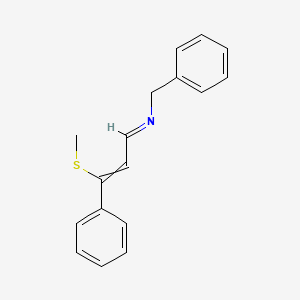
![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)
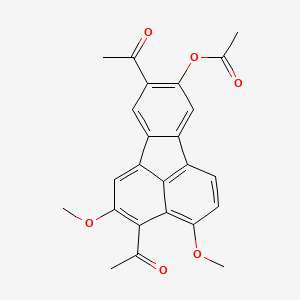
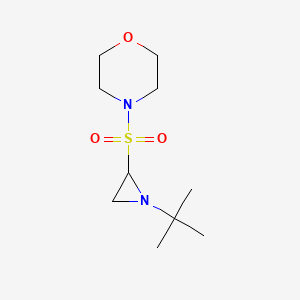
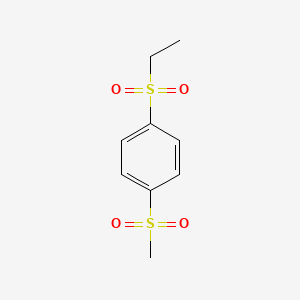

![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
